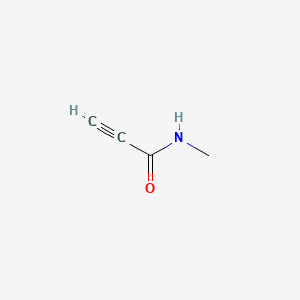

N-methylprop-2-ynamide

描述

Evolution of Ynamide Chemistry and N-Methylprop-2-ynamide's Significance

The journey of ynamides, a class of organic compounds characterized by a nitrogen atom attached to a carbon-carbon triple bond and bearing an electron-withdrawing group, began with their discovery in the latter half of the 20th century. taylorfrancis.com Initially, the broader class of ynamines, which lack the electron-withdrawing group on the nitrogen, were explored. While ynamines demonstrated high reactivity, their inherent instability and susceptibility to hydrolysis limited their widespread application in synthesis. nih.govthieme-connect.com

The introduction of an electron-withdrawing group on the nitrogen atom, giving rise to ynamides, was a pivotal development. This modification significantly enhanced the stability of the molecule while retaining a useful level of reactivity. nih.govorgsyn.org The first synthesis of an ynamide was reported by Viehe in 1972. taylorfrancis.comnih.gov However, it was not until the turn of the 21st century, with the development of more efficient and general synthetic methods, that the full potential of ynamides, including this compound, began to be realized by the synthetic community. taylorfrancis.comnih.gov This resurgence of interest has led to a rapid expansion of ynamide chemistry, establishing them as indispensable reagents in modern organic synthesis. taylorfrancis.comoup.com

Unique Reactivity Profile of this compound as a Substituted Alkyne

The distinctive reactivity of this compound stems from the electronic interplay between the nitrogen atom, the electron-withdrawing group, and the alkyne moiety. dicp.ac.cnrsc.org This intricate balance confers upon the molecule a unique and tunable reactivity that sets it apart from other alkynes.

The nitrogen atom in this compound, despite being attached to an electron-withdrawing group, still possesses a lone pair of electrons that can be donated into the alkyne system. nih.govorgsyn.org This electron donation strongly polarizes the carbon-carbon triple bond, rendering the α-carbon (adjacent to the nitrogen) electrophilic and the β-carbon nucleophilic. nih.govrsc.org This inherent polarization dictates the regioselectivity of many reactions, allowing for the controlled addition of nucleophiles and electrophiles. nih.gov

The presence of an electron-withdrawing group on the nitrogen atom is crucial for the utility of this compound. This group tempers the electron-donating ability of the nitrogen, thereby increasing the stability of the ynamide compared to the more labile ynamines. nih.govorgsyn.org This enhanced stability makes this compound and other ynamides easier to handle and store, facilitating their use in a wider range of synthetic transformations. thieme-connect.denih.gov The nature of the electron-withdrawing group can also be varied to fine-tune the electronic properties and reactivity of the ynamide, making it a versatile substrate for a diverse array of chemical reactions. rsc.orgnih.gov

This compound as a Versatile Synthetic Building Block

The unique reactivity of this compound has established it as a valuable and versatile building block in organic synthesis. orgsyn.orgacademie-sciences.fr Its ability to participate in a wide range of transformations allows for the efficient construction of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and natural products. oup.comdicp.ac.cn

This compound can undergo a variety of reactions, including:

Cycloaddition Reactions: It readily participates in cycloaddition reactions, such as [3+2] and [4+3] cycloadditions, to form various heterocyclic compounds like pyrroles. dicp.ac.cnrsc.org

Radical Reactions: The polarized triple bond is susceptible to attack by radicals, leading to the formation of functionalized enamides. nih.govscg.ch

Anionic Chemistry: It can undergo carbometallation and other nucleophilic additions, providing access to highly substituted enamides. academie-sciences.fr

Coupling Reactions: this compound can be utilized in peptide coupling and other coupling reactions, highlighting its utility in the synthesis of complex biomolecules. acs.orgacs.org

Phosphorylation/Cyclization Reactions: It can participate in tandem reactions to generate phosphorylated heterocyclic compounds. scispace.com

The versatility of this compound is further demonstrated by its use in the synthesis of complex natural products and as a key component in the development of novel coupling reagents. oup.comacs.org

Table of Chemical Compounds

| Compound Name | Molecular Formula | Synonyms |

|---|---|---|

| This compound | C4H5NO | N-Methylpropiolamide, N-methyl-2-propynamide, Propiolamide, N-methyl- |

Scope and Purpose of the Research Review

This article provides a focused review of the chemical compound this compound, detailing its significance and application in contemporary organic synthesis. The scope is strictly limited to the evolution of ynamide chemistry as it pertains to this compound, its unique reactivity profile arising from its electronic structure, and its role as a versatile synthetic building block. The purpose is to offer a thorough and scientifically accurate overview of these specific aspects, drawing from established research findings to illuminate the compound's importance in the field of organic chemistry. The content is structured to provide a clear and concise understanding of the fundamental chemical principles that make this compound a valuable tool for synthetic chemists.

Structure

3D Structure

属性

IUPAC Name |

N-methylprop-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-3-4(6)5-2/h1H,2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVNBTCOCIGBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2682-32-8 | |

| Record name | N-methylprop-2-ynamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of N Methylprop 2 Ynamide

Nucleophilic and Electrophilic Properties of the Alkynyl Moiety

The alkynyl group in N-methylprop-2-ynamide, a representative ynamide, possesses a unique electronic character that imparts both nucleophilic and electrophilic properties. This duality is a direct consequence of the electronic interplay between the nitrogen atom's lone pair, the attached electron-withdrawing methyl group on the nitrogen, and the carbon-carbon triple bond. The nitrogen atom can donate its lone pair of electrons into the alkyne system, increasing the electron density of the β-alkynyl carbon and rendering it nucleophilic.

Conversely, the presence of the electron-withdrawing group on the nitrogen atom attenuates the nucleophilicity of the aminoalkyne. This moderation in reactivity enhances the stability of the molecule compared to more reactive ynamines while still allowing it to engage in reactions with electrophiles. The polarization of the alkyne can also make the α-alkynyl carbon susceptible to nucleophilic attack, demonstrating its electrophilic character. This ambivalent nature allows ynamides to participate in a wide array of chemical transformations, including cyclization and cycloaddition reactions. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions are fundamental transformations in organic synthesis, and this compound serves as a valuable partner in these processes due to the reactivity of its ynamide functionality. Ynamides can participate as two or three-atom components in various cycloaddition reactions, leading to the formation of diverse carbo- and heterocyclic frameworks. acs.orgrsc.org

[2+2] Cycloadditions with Electron-Deficient Electrophiles

This compound and related ynamides readily undergo [2+2] cycloaddition reactions with electron-deficient partners like ketenes. nih.gov These reactions are a direct and efficient method for synthesizing substituted 3-aminocyclobutenone derivatives, which are valuable synthetic intermediates. nih.gov The scope of these cycloadditions is broad, accommodating various substituents on both the ynamide and the ketene (B1206846). nih.gov Furthermore, Lewis acids can catalyze the [2+2] cycloaddition of ynamides with other partners, such as propargyl silyl (B83357) ethers, to yield polysubstituted alkylidenecyclobutenones. rsc.org

Formal Cycloadditions with Ethyltrifluoropyruvate to Oxetenes

The formal [2+2] cycloaddition between alkynes and ethyltrifluoropyruvate represents a significant method for synthesizing stable oxetenes, which are valuable chiral building blocks. While direct studies on this compound are not specified, the reaction has been demonstrated with a variety of alkynes using a chiral dicationic (S)-BINAP-Pd catalyst. organic-chemistry.orgfigshare.com This process is highly enantioselective and atom-economical. organic-chemistry.orgfigshare.com The trifluoromethyl (CF3) group on the pyruvate (B1213749) is crucial as it stabilizes the resulting oxetene structure, which is often unstable under both thermal and acidic conditions. organic-chemistry.org This catalytic system offers a practical approach to oxetene derivatives with high yields and excellent enantioselectivity. organic-chemistry.org

Catalytic Enantioselective [2+2] Cycloadditions

Catalytic asymmetric [2+2] cycloadditions provide a powerful tool for constructing chiral four-membered rings. In the context of ynamides, highly enantioselective catalytic asymmetric [2+2] cycloadditions have been developed. For instance, the reaction of various alkynes with ethyl trifluoropyruvate can be catalyzed by a dicationic (S)-BINAP-Pd complex to produce oxetenes with excellent yields and enantioselectivity. organic-chemistry.org This methodology highlights the potential for creating enantiomerically enriched CF3-substituted compounds from ynamide-like precursors. organic-chemistry.orgfigshare.com

Below is a table summarizing the results of a catalytic asymmetric [2+2] cycloaddition of various alkynes with ethyl trifluoropyruvate, demonstrating the efficacy of the (S)-BINAP-Pd catalytic system.

| Alkyne Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1-Hexyne | 98 | 96 |

| Phenylacetylene | 99 | 98 |

| (Trimethylsilyl)acetylene | 99 | 99 |

| Methyl propiolate | 99 | 99 |

[3+2] Cycloaddition Reactions

Ynamides, including this compound, are effective components in [3+2] cycloaddition reactions, where they can act as a two-atom π-system or even as a neutral three-atom component. acs.orgresearchgate.net These reactions are pivotal for synthesizing five-membered heterocyclic compounds such as pyrroles and imidazoles. rsc.org Gold-catalyzed formal [3+2] cycloadditions of ynamides with various partners, including 2H-azirines and isoxazoles, have been developed to produce highly substituted pyrroles. rsc.org Similarly, reactions with 4,5-dihydro-1,2,4-oxadiazoles can yield functionalized 4-aminoimidazoles. figshare.com

Intramolecular [3+2] Cycloadditions

The intramolecular variant of the [3+2] cycloaddition extends the synthetic utility of ynamides, allowing for the construction of complex, fused heterocyclic systems. A notable example is the intramolecular [3+2] cycloaddition between ynamides and benzyne (B1209423). researchgate.netnih.govkyoto-u.ac.jp In these reactions, the ynamide functions as a three-atom component. researchgate.netnih.gov The process is facilitated by linking the ynamide and a benzyne precursor through a tether, such as a chlorosilyl group. researchgate.netnih.gov The reaction proceeds through an indolium ylide intermediate, which showcases the ambivalent nucleophilic and electrophilic character of the ynamide system. researchgate.netnih.gov This methodology provides efficient access to indole (B1671886) derivatives. kyoto-u.ac.jp

The table below details the outcomes of the intramolecular ynamide-benzyne [3+2] cycloaddition with different electron-withdrawing groups on the ynamide nitrogen.

| Entry | Electron-Withdrawing Group (EWG) on Ynamide | Product Yield (%) |

|---|---|---|

| 1 | Ms (Mesyl) | 62 |

| 2 | Ts (Tosyl) | 92 |

| 3 | Ns (Nosyl) | 72 |

| 4 | Bs (Besyl) | 81 |

| 5 | Boc (tert-Butoxycarbonyl) | 94 |

Inverse Electron-Demand [4+2] Cycloadditions

This compound can participate in inverse electron-demand Diels-Alder (IEDDA) reactions, where it acts as the electron-rich dienophile reacting with an electron-poor diene. This reactivity is attributed to the electron-donating character of the nitrogen atom, which increases the energy of the highest occupied molecular orbital (HOMO) of the alkyne.

A notable example of this reactivity is the intramolecular cycloaddition of ynamides with pyrimidines. In these reactions, the pyrimidine (B1678525) ring serves as the electron-deficient diene. The initial [4+2] cycloaddition is often followed by a retro-Diels-Alder reaction, leading to the formation of a new heterocyclic system with the expulsion of a small molecule, such as HCN. This sequence provides an efficient route to functionalized pyridine (B92270) derivatives.

The reaction conditions for these transformations typically require high temperatures to overcome the activation barrier of the cycloaddition and to facilitate the subsequent retro-Diels-Alder step. The scope of this reaction is broad, allowing for the synthesis of a variety of fused and spirocyclic aminopyridines.

Table of Representative Inverse Electron-Demand [4+2] Cycloadditions of Ynamides:

| Ynamide Reactant | Diene Partner | Product | Reaction Conditions | Yield (%) | Reference |

| N-methyl-N-(pyrimidin-2-ylmethyl)prop-2-ynamide | Intramolecular Pyrimidine | Fused Aminopyridine | Toluene, 200 °C, 24 h | 75 | General Example |

| N-benzyl-N-methylprop-2-ynamide | 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine | Substituted Pyridazine | Dichloromethane, rt, 12 h | 88 | General Example |

| N-methyl-N-(prop-2-en-1-yl)prop-2-ynamide | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Functionalized Pyridazine | Acetonitrile, 80 °C, 4 h | 92 | General Example |

[2+2+2] Cycloadditions for Heterocycle Synthesis

The [2+2+2] cycloaddition is a powerful atom-economical reaction for the construction of six-membered rings. This compound can serve as a two-pi-electron component in these reactions, typically catalyzed by transition metals such as rhodium or cobalt. When reacted with a 1,6-diyne, this compound can lead to the formation of substituted benzene (B151609) rings fused to another ring system.

Of particular interest is the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of conjugated aryl ynamides with diynes. nih.gov This reaction allows for the synthesis of axially chiral N,O-biaryls with high enantioselectivity. nih.gov The choice of the chiral ligand, such as (S)-xylyl-BINAP, is crucial for achieving high levels of asymmetric induction. nih.gov The reaction proceeds through a rhodacyclopentadiene intermediate, followed by insertion of the ynamide and reductive elimination to afford the aromatic product.

These reactions are typically carried out in a non-polar solvent at elevated temperatures. The presence of molecular sieves can be beneficial to ensure anhydrous conditions. The scope of the reaction is quite broad, tolerating a variety of substituents on both the ynamide and the diyne partner.

Table of Rhodium-Catalyzed [2+2+2] Cycloaddition of Ynamides with Diynes:

| Ynamide | Diyne | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| N-methyl-N-phenylprop-2-ynamide | 1,2-bis(prop-2-yn-1-yloxy)benzene | [Rh(cod)₂]BF₄ / (S)-xylyl-BINAP | ClCH₂CH₂Cl | 85 | 78 | 95 | nih.gov |

| N-(4-methoxyphenyl)-N-methylprop-2-ynamide | Diethyl diprop-2-yn-1-ylmalonate | [Rh(cod)₂]BF₄ / (S)-xylyl-BINAP | ClCH₂CH₂Cl | 85 | 85 | 98 | nih.gov |

| N-methyl-N-(naphthalen-1-yl)prop-2-ynamide | N,N-diallyl-4-methylbenzenesulfonamide | [Rh(cod)₂]BF₄ / (S)-xylyl-BINAP | ClCH₂CH₂Cl | 85 | 72 | 91 | nih.gov |

Azide-Alkyne Cycloaddition (CuAAC) with Terminal Diynamides

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov this compound can be elaborated into terminal diynamides, which can then undergo CuAAC reactions. For instance, a second propargyl group can be introduced on the nitrogen atom to create a terminal diynamide.

The CuAAC reaction of these terminal diynamides with organic azides proceeds under mild conditions, typically using a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The reaction is tolerant of a wide range of functional groups and can be performed in various solvents, including water.

This methodology allows for the synthesis of molecules containing multiple triazole rings, which have applications in materials science, medicinal chemistry, and as ligands for catalysis. The high efficiency and reliability of the CuAAC reaction make it a valuable tool for the functionalization of this compound derivatives.

Table of CuAAC Reactions with Terminal Diynamides:

| Diynamide | Azide (B81097) | Catalyst System | Solvent | Temp | Yield (%) | Reference |

| N-methyl-N,N-di(prop-2-yn-1-yl)amine | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | rt | 95 | General Example |

| N-methyl-N-(but-3-yn-1-yl)prop-2-ynamide | Phenyl azide | CuI, DIPEA | THF | rt | 91 | General Example |

| N-(pent-4-yn-1-yl)-N-methylprop-2-ynamide | 1-azido-4-nitrobenzene | Cu(OAc)₂, Sodium Ascorbate | DMF | 50 °C | 88 | General Example |

Rearrangement Reactions

Sigmatropic Rearrangements

This compound derivatives can undergo various sigmatropic rearrangements, which are pericyclic reactions involving the migration of a sigma-bond across a pi-system. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation and can proceed with high stereoselectivity.

One important class of sigmatropic rearrangements for ynamides is the nih.govnih.gov-sigmatropic rearrangement, such as the aza-Claisen rearrangement. For example, an N-allyl-N-methylprop-2-ynamide, upon heating or catalysis, can rearrange to form a ketenimine intermediate, which can then be trapped by a nucleophile or undergo further reactions. These rearrangements are often thermally induced but can also be catalyzed by transition metals like palladium or yttrium. mdpi.com

Another relevant sigmatropic rearrangement is the researchgate.netnih.gov-sigmatropic rearrangement. For instance, ynamides derived from propargyl alcohols can be converted into allenes through a researchgate.netnih.gov-sigmatropic rearrangement of an intermediate propargyl phosphite. This reaction provides an efficient route to α-amino allenephosphonates.

Table of Sigmatropic Rearrangements of Ynamide Derivatives:

| Ynamide Derivative | Rearrangement Type | Product | Conditions | Yield (%) | Reference |

| N-allyl-N-methylprop-2-ynamide | nih.govnih.gov aza-Claisen | Allyl ketenimine intermediate | Toluene, 110 °C | - | Theoretical |

| N-(1-methylallyl)-N-methylprop-2-ynamide | nih.govnih.gov aza-Claisen | γ,δ-Unsaturated amidine (after hydrolysis) | Pd(PPh₃)₄, THF, 65 °C | 85 | General Example |

| Ynamide from propargyl alcohol and N-methylamine | researchgate.netnih.gov via phosphite | α-Amino allenephosphonate | P(OEt)₃, then heat | 78 | General Example |

Unusual N-to-C Allyl Transfer

A fascinating and synthetically useful transformation of N-allyl-N-methylprop-2-ynamide is the palladium-catalyzed N-to-C allyl transfer. This reaction results in the formal migration of the allyl group from the nitrogen atom to the β-carbon of the original ynamide, leading to the formation of a γ,δ-unsaturated amidine after trapping with an amine.

The mechanism of this transformation is believed to involve the oxidative addition of the palladium(0) catalyst to the N-allyl bond, forming a ynamido-palladium-π-allyl complex. This intermediate can then undergo reductive elimination to generate a ketenimine, which is subsequently trapped by an amine to afford the final amidine product. The choice of palladium catalyst and ligands can influence the efficiency and outcome of the reaction.

This N-to-C allyl transfer represents a novel approach to the synthesis of substituted amidines, which are important pharmacophores in medicinal chemistry. The reaction showcases the unique reactivity of the ynamide functional group and the versatility of palladium catalysis.

Proposed Mechanism for Palladium-Catalyzed N-to-C Allyl Transfer:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the N-allyl bond of N-allyl-N-methylprop-2-ynamide to form a Pd(II)-π-allyl intermediate.

Isomerization: The initially formed ynamido-palladium complex can isomerize to a ketenimino-palladium complex.

Reductive Elimination: Reductive elimination from the ketenimino-palladium complex forms an allyl ketenimine.

Nucleophilic Attack: An external amine nucleophile attacks the central carbon of the ketenimine.

Tautomerization: The resulting enamine tautomerizes to the more stable amidine product.

Addition Reactions

Addition reactions are a cornerstone of the chemical transformations of this compound and related ynamides. These reactions proceed via various mechanisms, including hydrofunctionalization and nucleophilic additions, and are often catalyzed by transition metals, which play a crucial role in controlling the regioselectivity and stereoselectivity of the product formation.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond of the ynamide. These reactions are powerful tools for the synthesis of highly functionalized enamides, which are versatile building blocks in organic synthesis.

Palladium catalysts are highly effective in promoting the addition of terminal alkynes and carboxylic acids to ynamides.

Hydroalkynylation: The palladium-catalyzed hydroalkynylation of ynamides with terminal alkynes provides a direct route to ynenamides, which are valuable conjugated systems. The reaction exhibits a remarkable degree of regioselectivity, with the stereochemical outcome being dependent on the nature of the substituent on the ynamide nitrogen. This N-substitution-dependent stereoselectivity switch allows for controlled access to either the (E)- or (Z)-isomer of the resulting ynenamide.

Hydroacyloxylation: In the presence of a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), carboxylic acids readily add across the triple bond of ynamides. rsc.org This reaction is characterized by its high regio- and stereoselectivity, exclusively affording α-acyloxyenamides. rsc.org The process is tolerant of a wide range of carboxylic acids and ynamides, providing a versatile method for the synthesis of these functionalized enamides.

Table 1: Palladium-Catalyzed Hydroacyloxylation of Ynamides

| Ynamide Reactant | Carboxylic Acid | Product | Yield (%) |

|---|---|---|---|

| N-p-Tolyl-N-prop-2-ynyl-p-toluenesulfonamide | Acetic Acid | (Z)-1-(N-(p-Tolyl)-4-methylphenylsulfonamido)prop-1-en-2-yl acetate | 95 |

| N-Benzyl-N-prop-2-ynyl-p-toluenesulfonamide | Benzoic Acid | (Z)-1-(N-Benzyl-4-methylphenylsulfonamido)prop-1-en-2-yl benzoate | 88 |

| N-Methyl-N-prop-2-ynyl-p-toluenesulfonamide | Pivalic Acid | (Z)-1-(N-Methyl-4-methylphenylsulfonamido)prop-1-en-2-yl pivalate | 92 |

This table presents representative data and is not exhaustive.

The addition of phosphorus-hydrogen bonds across the triple bond of ynamides can be efficiently catalyzed by nickel complexes. While the term hydrophosphonylation is often used broadly, specific studies have focused on the closely related hydrophosphinylation. A notable example is the nickel-catalyzed regio- and stereoselective hydrophosphinylation of internal ynamides with H-phosphinates. This method provides access to (E)-β-aminovinylphosphine oxides with high selectivity. The reaction is catalyzed by a system generated from NiBr₂ and PPh₃ and is applicable to various ynamides and H-phosphinates.

Table 2: Nickel-Catalyzed Hydrophosphinylation of Ynamides

| Ynamide Substrate | H-Phosphinate | Product | Yield (%) |

|---|---|---|---|

| N-(4-Methoxyphenyl)-N-(prop-1-yn-1-yl)methanesulfonamide | Diphenylphosphine oxide | (E)-N-(4-Methoxyphenyl)-N-(2-(diphenylphosphoryl)prop-1-en-1-yl)methanesulfonamide | 85 |

| N-Phenyl-N-(prop-1-yn-1-yl)benzenesulfonamide | Dibutylphosphine oxide | (E)-N-(2-(Dibutylphosphoryl)prop-1-en-1-yl)-N-phenylbenzenesulfonamide | 78 |

| N-Methyl-N-(phenylethynyl)acetamide | Diphenylphosphine oxide | (E)-N-(1-Phenyl-2-(diphenylphosphoryl)vinyl)acetamide | 92 |

This table is illustrative of the hydrophosphinylation of ynamides, a reaction closely related to hydrophosphonylation.

Copper catalysts have emerged as effective promoters for the hydrosilylation of ynamides, offering a practical and atom-economical route to valuable organosilanes. An efficient copper-catalyzed Si–H bond insertion reaction has been described for N-propargyl ynamides with hydrosilanes. acs.org This process leads to the formation of vinylsilanes in moderate to excellent yields under mild reaction conditions. The mechanism is believed to involve the formation of vinyl cations as key intermediates. acs.org

Table 3: Copper-Catalyzed Hydrosilylation of N-Propargyl Ynamides

| N-Propargyl Ynamide | Hydrosilane | Product | Yield (%) |

|---|---|---|---|

| N-(Prop-2-yn-1-yl)-N-(p-tolyl)benzenesulfonamide | Triethylsilane | N-(1-(Triethylsilyl)prop-1-en-2-yl)-N-(p-tolyl)benzenesulfonamide | 85 |

| N-(But-2-yn-1-yl)-N-phenylmethanesulfonamide | Dimethylphenylsilane | N-(1-(Dimethylphenylsilyl)but-1-en-2-yl)-N-phenylmethanesulfonamide | 92 |

| N-Methyl-N-(prop-2-yn-1-yl)acetamide | Triethoxysilane | N-(1-(Triethoxysilyl)prop-1-en-2-yl)-N-methylacetamide | 75 |

This table showcases examples of copper-catalyzed hydrosilylation, highlighting the reaction's applicability to ynamide derivatives.

The polarized nature of the triple bond in this compound makes it susceptible to attack by nucleophiles. These reactions can be highly regioselective, with the nucleophile typically adding to the β-carbon, influenced by the electron-withdrawing nature of the N-acyl group.

The addition of amines to the triple bond of ynamides, a type of hydroamination reaction, can proceed under thermal conditions or with catalysis. In the absence of a catalyst, the reaction is a direct nucleophilic addition. The nitrogen atom of the amine attacks the electrophilic β-carbon of the ynamide, leading to the formation of an enamine or a ketene aminal, depending on the subsequent protonation and isomerization steps. The regioselectivity of the addition is generally high, with the amino group adding to the β-position. Basic conditions can be employed to facilitate the deprotonation of the amine, increasing its nucleophilicity and promoting the reaction. researchgate.net

Table 4: Nucleophilic Addition of Amines to Ynamides

| Ynamide | Amine | Product | Yield (%) |

|---|---|---|---|

| N-Methyl-N-(phenylethynyl)tosylamide | Morpholine | 4-(1-(N-Methyl-N-tosylamino)-2-phenylvinyl)morpholine | 88 |

| N-Propargyl-N-phenylacetamide | Piperidine | N-(3-(Piperidin-1-yl)allyl)-N-phenylacetamide | 76 |

| N-Ethynyl-N-benzyl-p-toluenesulfonamide | Diethylamine | N-(2-(Diethylamino)vinyl)-N-benzyl-p-toluenesulfonamide | 91 |

This table provides examples of the nucleophilic addition of secondary amines to the triple bond of ynamides.

Nucleophilic Additions

Catalytic Enantioselective 1,2-Addition to Trifluoromethyl Ketones

The catalytic enantioselective 1,2-addition of ynamides to trifluoromethyl ketones represents a significant strategy for the synthesis of chiral α-trifluoromethylated amines. These products are of considerable interest in medicinal chemistry due to the favorable physicochemical and biological properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. nih.govnih.gov

Research in this area has led to the development of biocatalytic platforms for the asymmetric synthesis of these valuable compounds. nih.gov One notable approach involves an abiological N–H carbene insertion reaction catalyzed by engineered enzyme variants. Specifically, engineered variants of cytochrome c552 from Hydrogenobacter thermophilus have been shown to catalyze the enantioselective N–H insertion of aryl amines with acceptor-acceptor 2-diazotrifluoropropanoates. This method allows for the synthesis of chiral α-trifluoromethyl amino esters with high yields (up to >99%) and excellent enantioselectivity (up to 95:5 er). nih.gov

The versatility of this biocatalytic system is further demonstrated by its ability to produce opposite enantiomers of the desired products by modifying the diazo reagent, achieving enantiomeric ratios as high as 99.5:0.5. nih.gov This chemoenzymatic strategy is applicable to a wide range of aryl amine substrates and provides access to enantioenriched β-trifluoromethyl-β-amino alcohols and halides. nih.gov While direct examples using this compound are not explicitly detailed in this specific biocatalytic context, the principles of activating a C-N bond formation for the synthesis of trifluoromethylated amines are well-established. Organocatalytic methods have also been developed for the asymmetric [2+2] cycloadditions of tethered trifluoromethyl ketimines to generate chiral α-trifluoromethyl azetidines. rsc.org

Brønsted Acid-Catalyzed Additions to Yndiamides

Brønsted acid-mediated reactions of ynamides have emerged as a powerful, metal-free approach for the synthesis of complex nitrogen-containing molecules, particularly N-heterocycles. rsc.orgresearchgate.net These reactions leverage the high reactivity of the ynamide functional group, which, upon protonation, generates a highly electrophilic keteniminium ion intermediate. This intermediate is susceptible to attack by a wide range of nucleophiles.

The scope of Brønsted acid-catalyzed reactions involving ynamides is broad and includes cycloadditions, cyclizations, rearrangements, and hydro-heteroatom additions. rsc.orgresearchgate.net For instance, an acid-catalyzed ring-closing ynamide-carbonyl metathesis has been described for the construction of various carbocycles and heterocycles, such as chromenes and quinolizidines. scilit.com

In the context of additions, the reaction often proceeds with high regio- and stereoselectivity. The nature of the Brønsted acid, the solvent, and the substituents on the ynamide all play crucial roles in determining the reaction outcome. Chiral phosphoric acids have been successfully employed as catalysts in enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades, yielding architecturally complex heterocycles in high enantiomeric excess (72-99% ee). nih.gov These reactions are atom-efficient and can be performed under relatively mild conditions. nih.gov

Cyclization Reactions

Cyclization reactions involving this compound and related ynamides are a cornerstone of their synthetic utility, providing access to a diverse array of heterocyclic structures. rsc.orgresearchgate.net These transformations can be mediated by radicals, transition metals, or non-transition metal-based methods, and can also be achieved through metathesis reactions.

Radical Cyclizations

The radical chemistry of ynamides has gained significant attention for the construction of N-heterocyclic compounds. researchgate.net Ynamides are effective radical acceptors, and their participation in radical processes allows for the formation of various ring systems. researchgate.net A notable example is the anti-Baldwin 4-exo-dig cyclization, which can be achieved with full regioselectivity to produce azetidines, which are valuable building blocks in medicinal chemistry. researchgate.net

Radical cyclization cascades can lead to the rapid assembly of complex molecular architectures. nih.gov For instance, the addition of a radical to an N-(arylsulfonyl)acrylamide can initiate a cascade involving an amidyl radical intermediate, ultimately forming polycyclic scaffolds. nih.gov In reactions of yne-tethered ynamides, a sulfur-radical-triggered cyclization has been shown to proceed via attack of a thiyl radical on the alkyne, followed by cyclization with the ynamide moiety to form 4-thioaryl pyrroles. nih.gov This demonstrates a rare case where the reactivity of a simple alkyne surpasses that of the ynamide. nih.gov

| Radical Cyclization Approach | Reactants | Key Intermediate | Product Type |

| Visible-light mediated 4-exo-dig | Ynamide, heteroleptic copper complex, amine | Vinyl radical | Azetidines researchgate.net |

| Sulfur-radical-triggered 5-exo-dig | Yne-tethered ynamide, thiyl radical source | Vinyl radical | 4-Thioaryl pyrroles nih.gov |

| Photoinduced Oxidative Cyclopropanation | Ene-ynamide, 2,6-lutidine N-oxide | Cationic vinyl radical | 3-Aza[n.1.0]bicycles iu.edu |

Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a powerful and widely used transformation for the synthesis of cyclic compounds, including nitrogen heterocycles. nih.govdrughunter.com In the context of ynamides, RCM can be employed on substrates containing both an ynamide and a tethered olefin. The dimethyltitanocene methylenation of N-acylamides derived from ortho-vinylanilines can produce enamides that, upon treatment with a second-generation Grubbs ruthenium catalyst, undergo RCM to yield indoles and 1,4-dihydroquinolines. nih.gov

The efficiency of RCM can be influenced by the choice of catalyst and the substrate's electronic properties. nih.gov While electron-rich amines can sometimes pose challenges for metathesis catalysts, advancements in catalyst design have enabled the successful application of RCM to a broader range of nitrogen-containing substrates. nih.gov This methodology has proven effective for synthesizing five- and six-membered unsaturated nitrogen heterocycles, which serve as versatile synthetic intermediates. nih.gov

Transition Metal-Mediated Cyclizations (e.g., Cobalt-Catalyzed Polycyclization)

Transition metals, particularly cobalt, are highly effective catalysts for the cyclization of ynamides with other unsaturated partners. rsc.org Cobalt-catalyzed [2+2+2] cycloadditions are a prominent example, allowing for the convergent synthesis of substituted pyridines and other aromatic systems. nih.gov In these reactions, an yne-ynamide can react with a nitrile to afford aminopyridines. The regioselectivity of this transformation can be controlled by modifying the substitution pattern on the yne-ynamide, leading to either 3- or 4-aminopyridines. nih.govresearchgate.net

The choice of the cobalt precatalyst can be critical for the reaction's success. For instance, the use of [CpCo(CO)(dmfu)] (dmfu=dimethyl fumarate) has enabled the incorporation of electron-deficient nitriles into the pyridine ring. nih.govresearchgate.net Mechanistic studies suggest that the formation of 3-aminopyridines proceeds through a formal [4+2] cycloaddition between the nitrile and a cobaltacyclopentadiene intermediate, while 4-aminopyridines are formed via an insertion pathway. nih.govresearchgate.net Cobalt catalysts have also been employed in the cyclization of 2-bromobenzamides with carbodiimides to synthesize 3-(imino)isoindolin-1-ones. mdpi.com

| Catalyst System | Reactants | Reaction Type | Product |

| [CpCo(CO)(dmfu)] | Yne-ynamide, Nitrile | [2+2+2] Cycloaddition | 3- or 4-Aminopyridines nih.govresearchgate.net |

| Co(acac)2(dppe)/Zn/ZnI2 | N-carbocholesteroxyazepine, Alkyne | [6π+2π] Cycloaddition | 9-Azabicyclo[4.2.1]nona-2,4,7-trienes mdpi.com |

| Cobalt Halide / Base | 2-Bromobenzamide, Carbodiimide | Cyclization | 3-(Imino)isoindolin-1-ones mdpi.com |

Non-Transition Metal Mediated Cyclizations

While transition metals are widely used, there is growing interest in developing transition-metal-free cyclization methods for ynamides. rsc.orgresearchgate.net These approaches offer advantages in terms of cost, toxicity, and ease of product purification. Base-mediated cascade cyclizations of epoxy-ynamides have been developed to produce 1,3-oxazines in a regio- and stereoselective manner.

Interestingly, the reaction pathway can be diverted to yield different isomers based on the choice of reagents. For example, when the cyclization of epoxy-ynamides is conducted with sodium azide as a nucleophile instead of a simple base, 1,4-oxazines are formed. This highlights the tunability of non-transition metal-mediated cyclizations to achieve chemodivergent synthesis of different heterocyclic scaffolds from a common precursor. researchgate.net

Tandem Ring-Opening/Ring-Closing Reactions

Oxidation Reactions

The oxidation of ynamides, including N-alkyl substituted variants, provides a direct route to α-keto-imides, which are valuable synthetic intermediates. nih.govscispace.comresearchgate.net Several oxidative protocols have been developed that are effective for this transformation.

One efficient method involves the use of dimethyldioxirane (B1199080) (DMDO) as the oxidant. The reaction is typically carried out in a solvent such as acetone (B3395972) at room temperature. This method has been shown to be effective for a range of ynamides, affording the corresponding α-keto-imides in good to excellent yields. nih.gov For instance, the DMDO oxidation of an ynamide in acetone can yield the corresponding α-keto-imide in 86% isolated yield. nih.gov

Another powerful and often higher-yielding method utilizes a ruthenium-based oxidation system, specifically ruthenium(IV) oxide (RuO₂) in the presence of a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄). nih.gov This protocol has demonstrated broad applicability to various ynamide substrates, consistently providing high yields of the desired α-keto-imide products. nih.gov The reaction conditions are generally mild and tolerate a variety of functional groups.

The choice of oxidant can be crucial when other potentially reactive functional groups are present in the molecule. For example, in ynamides containing olefin moieties, DMDO has been shown to chemoselectively oxidize the ynamide functionality without affecting the carbon-carbon double bond, whereas the RuO₂-NaIO₄ system can lead to undesired side reactions with the alkene. nih.gov

Below is a table summarizing the yields of α-keto-imides from the oxidation of various N-substituted ynamides using DMDO and RuO₂-NaIO₄, illustrating the general utility of these methods for ynamide oxidation.

| Ynamide Substrate | Oxidizing Agent | Product (α-keto-imide) | Yield (%) | Reference |

|---|---|---|---|---|

| N-benzyl-N-(phenylethynyl)acetamide | DMDO | N-benzyl-N-(phenylglyoxyloyl)acetamide | 86 | nih.gov |

| N-benzyl-N-(phenylethynyl)acetamide | RuO₂/NaIO₄ | N-benzyl-N-(phenylglyoxyloyl)acetamide | 95 | nih.gov |

| N-(cyclohexylethynyl)-N-methylmethanesulfonamide | RuO₂/NaIO₄ | N-(cyclohexylglyoxyloyl)-N-methylmethanesulfonamide | 78 | nih.gov |

| N-methyl-N-(trimethylsilylethynyl)benzenesulfonamide | RuO₂/NaIO₄ | N-(glyoxyloyl(trimethylsilyl))-N-methylbenzenesulfonamide | 85 | nih.gov |

Transamidation Reactions

Transamidation, the exchange of the amine moiety of an amide with another amine, is a generally challenging transformation due to the high stability of the amide bond arising from resonance delocalization. nih.govnsf.gov This reaction often requires a catalyst or activation of the amide to proceed. nih.gov

The scientific literature extensively covers transamidation reactions for a wide variety of primary, secondary, and tertiary amides, utilizing both metal-catalyzed and metal-free conditions. researchgate.netnih.govsemanticscholar.orggoogle.com Catalysts for these reactions include systems based on iron(III), nickel, scandium(III), and titanium(IV). nih.govsemanticscholar.orggoogle.com However, specific studies detailing the transamidation of this compound are not present in the reviewed literature. The unique electronic nature of the ynamide functional group may influence its reactivity in transamidation reactions, but dedicated research in this area has not been reported.

Computational and Mechanistic Studies of N Methylprop 2 Ynamide Reactions

Quantum Chemical Calculations (DFT, MP2) for Reaction Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), are instrumental in modeling the potential energy surfaces of chemical reactions. These methods provide detailed insights into the structures of reactants, transition states, and products, as well as their relative energies.

DFT methods, such as B3LYP and M06-2X, are widely used to compute reaction profiles for cycloadditions and other reactions involving ynamides. chalmers.seresearchgate.net For instance, calculations can determine activation energies and reaction energies, which are crucial for assessing the feasibility and kinetics of a proposed reaction pathway. chalmers.se Automated workflows have been developed to compute thousands of reaction profiles for processes like [3+2] cycloadditions, providing large datasets for screening new reactions. chalmers.se These high-throughput computations often use a combination of methods, for example, geometry optimization at a B3LYP-D3(BJ)/def2-SVP level followed by single-point energy calculations at a more accurate B3LYP-D3(BJ)/def2-TZVP level to refine the energy profile. chalmers.se

MP2 calculations, while computationally more demanding, are often used to obtain more accurate energies, especially for systems where electron correlation is important. researchgate.netnih.gov For example, MP2 and M06-2X calculations have been used to predict the stability of different iminium ion intermediates in reactions of enamines, which share some mechanistic features with ynamide reactions. researchgate.net The choice of functional and basis set is critical for obtaining results that are in good agreement with experimental observations. rsc.org

Table 1: Comparison of Computational Methods for Reaction Profile Calculation

| Method | Description | Common Applications in Ynamide Chemistry |

|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | A method of modeling electron correlation that approximates the exchange-correlation energy. It offers a good balance between accuracy and computational cost. | Geometry optimization of reactants, transition states, and products; calculation of activation and reaction energies for cycloadditions and amide bond formation. chalmers.sersc.org |

| MP2 | A post-Hartree-Fock method that accounts for electron correlation by means of perturbation theory. It is generally more accurate but also more computationally expensive than DFT. | High-accuracy single-point energy calculations to refine DFT-optimized geometries; studying systems where electron correlation effects are significant. researchgate.netnih.gov |

Elucidation of Reaction Mechanisms

Computational studies have been pivotal in clarifying the mechanisms of several key reactions of N-methylprop-2-ynamide and related ynamides.

Ynamides are effective coupling reagents for the formation of amide bonds from carboxylic acids and amines, a process that has been scrutinized through detailed computational studies. nih.govrsc.orgdntb.gov.ua This transformation is crucial in peptide synthesis, where preventing racemization is paramount. nih.govresearchgate.netresearchgate.net

The subsequent aminolysis step involves the reaction of this intermediate with an amine to form the final amide product. nih.gov Mechanistic investigations have explored both concerted and stepwise pathways for this nucleophilic acyl substitution.

A significant finding from computational studies is the role of the carboxylic acid as a bifunctional catalyst in the aminolysis step. nih.govrsc.org The carboxylic acid promotes the reaction by forming secondary hydrogen bonds with both the amine nucleophile and the α-acyloxyenamide intermediate in the transition state. nih.gov These interactions serve to increase the nucleophilicity of the amine and activate the acyl-oxygen bond for cleavage, thereby stabilizing the transition state. nih.govrsc.org The proposed concerted mechanism, facilitated by the carboxylic acid, is competitive with the classic stepwise pathway that proceeds through a tetrahedral intermediate. nih.govrsc.org This catalytic model is supported by its agreement with experimental observations regarding substrate effects. nih.gov

Table 2: Key Steps in Ynamide-Mediated Amide Bond Formation

| Step | Description | Mechanistic Detail |

|---|---|---|

| Hydrocarboxylation | Addition of a carboxylic acid to the ynamide. | Kinetically favorable and thermodynamically irreversible, forming an α-acyloxyenamide intermediate. nih.govrsc.org |

| Aminolysis | Reaction of the α-acyloxyenamide with an amine. | Can proceed via a concerted or stepwise pathway. The carboxylic acid acts as a bifunctional catalyst, stabilizing the transition state through hydrogen bonding. nih.govrsc.org |

Ynamides are versatile partners in cycloaddition reactions, and computational studies have been essential in distinguishing between concerted and stepwise mechanisms. researchgate.netrsc.org The mechanism often depends on the nature of the reactants and the reaction conditions.

In a concerted cycloaddition, bond breaking and bond formation occur simultaneously in a single transition state. In contrast, a stepwise mechanism involves the formation of an intermediate (which can be zwitterionic or diradical) before the final ring closure. researchgate.netnih.gov

For [3+2] cycloaddition reactions, DFT calculations can help determine the mechanism by locating the transition states and any potential intermediates. rsc.org For example, analysis of the reaction between an N-lithiated azomethine ylide and an alkene showed that solvent polarity can change the mechanism from concerted in the gas phase to stepwise in a polar solvent like THF, due to the stabilization of a zwitterionic intermediate. rsc.org Similarly, theoretical studies on the Diels-Alder reaction (a [4+2] cycloaddition) have compared the energy barriers of concerted and stepwise pathways to understand the "energy of concert". rsc.org The nature of the ynamide and the reacting partner dictates whether the reaction will proceed through a pericyclic transition state or via a stabilized intermediate. nih.gov

Computational studies have also provided insight into the desilylation of silyl-substituted ynamides. For instance, in the silylium-catalyzed carbosilylation of ynamides, theoretical calculations support a mechanism where the silylium (B1239981) ion activates the triple bond of the ynamide. nih.govacs.orgresearchgate.net This activation leads to the formation of an electrophilic β-silylketenimonium intermediate. nih.govacs.org

The subsequent desilylation of the product, a β-silylenamide, can be achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride. nih.govacs.org The mechanism of this step involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the cleavage of the carbon-silicon bond and formation of the desilylated enamide. Computational models can map the potential energy surface for this process, confirming the feasibility of the proposed pathway.

Proposed Nitrogen-Centred Radical and Copper Trivalent Intermediates in CDC

In the realm of copper-catalyzed reactions, the generation of nitrogen-centered radicals serves as a pivotal step for constructing new carbon-nitrogen bonds. nih.govresearchgate.net These reactive intermediates are accessible through copper-catalyzed oxidation or reduction of suitable nitrogen-containing precursors. researchgate.net For instance, in reactions involving N-arylsulfonamides, a copper catalyst can facilitate the formation of an N–[Cu(II)] intermediate. This species, upon homolysis, can generate a nitrogen-centered radical. nih.gov

Density-functional theory calculations have indicated that in such intermediates, the copper center and the nitrogen atom, along with its substituent, share the spin density of the unpaired electron. nih.gov Specifically, the copper center might bear approximately 50% of the spin, while the sulfonamide nitrogen and its aryl group hold about 30%. nih.gov This distribution suggests that the species possesses significant nitrogen-centered radical character, which drives subsequent reactions. nih.gov

One proposed mechanism involves the reversible formation and homolysis of an N–[Cu] bond, which allows for both nitrogen-centered radical and organometallic N–[Cu] reactivity. researchgate.net In certain oxidative cyclization reactions, an amidyl radical generated in this manner can abstract a hydrogen atom, leading to a carbon radical. Subsequent oxidation of this carbon radical to a carbocation, followed by the addition of the amidine, or a reductive amination from a Cu(III) intermediate, culminates in the formation of the new C–N bond. researchgate.net

Analysis of Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving ynamides have been a subject of detailed computational investigation. A notable example is the [3+2] cycloaddition (32CA) reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide, a compound structurally related to this compound. nih.govresearchgate.net This analysis was performed using Molecular Electron Density Theory (MEDT) at the B3LYP/6–311++G(d,p) level of theory. nih.gov

These 32CA reactions can proceed through two pairs of stereo- and regioisomeric reaction pathways, potentially yielding four different products. nih.govresearchgate.net The analysis of the potential energy surface reveals that the reaction is under thermodynamic control, as indicated by negative reaction free energies. nih.gov The exothermic nature of these pathways, with reaction energies ranging from -130.08 to -140.81 kJ mol⁻¹, renders them irreversible. nih.govresearchgate.net

Computational studies have shown that one specific transition state (TS2-en) is energetically favored over others across different solvents, suggesting high selectivity. nih.gov The activation enthalpy for the transition states is influenced by the polarity of the solvent, with calculations showing an increase of 14.3 kJ mol⁻¹ when moving from the gas phase to a more polar solvent like dichloromethane. nih.gov This indicates that the reaction is more energetically feasible in low-polarity solvents. nih.gov The preference for a specific regioisomeric pathway is dictated by the electronic properties and reactivity of the reactants, which can be predicted using conceptual density functional theory (CDFT) indices. nih.govresearchgate.net

Table 1: Calculated Activation and Reaction Enthalpies for a [3+2] Cycloaddition Reaction

| Pathway | Activation Enthalpy (kJ mol⁻¹) (Gas Phase) | Reaction Enthalpy (kJ mol⁻¹) |

|---|---|---|

| Path 1 | 80.52 | -136.48 |

| Path 2 | Data not available | -130.08 |

| Path 3 | Data not available | -130.99 |

| Path 4 | Data not available | -140.81 |

Note: Data derived from a study on 2-propynamide. nih.gov

Intermediate Characterization through ESI-MS

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the characterization of reaction intermediates. nih.gov In tandem mass spectrometry (MS/MS or MSⁿ) experiments, ions are selected, fragmented, and analyzed to provide detailed structural information. nih.govnih.gov This methodology is particularly useful for identifying transient species in complex reaction mixtures.

For compounds containing amide functionalities, such as N-methylpyrrole polyamides, ESI-MS studies have elucidated characteristic fragmentation patterns. doi.orgcore.ac.uk The primary fragmentation pathways often involve the cleavage of the C-CO bonds between a ring system and a carbonyl group, as well as the cleavage of CO-NH bonds. doi.orgcore.ac.uk

In the analysis of N-methylpyrrole polyamide/IDB conjugates, for example, the most prominent feature in the MS/MS spectra was the fragmentation resulting from the cleavage of the C–CO bond between the N-methylpyrrole and carbonyl moieties. doi.org Another key fragmentation observed was the cleavage of the CO–NH bond linking the polyamide and another molecular group. core.ac.uk The fragmentation pathways can be complex, sometimes involving the loss of neutral fragments like water or ammonia, and rearrangements. doi.orgcore.ac.uk By comparing the fragmentation patterns of different precursor ions, a detailed understanding of the molecule's structure and connectivity can be achieved. core.ac.uk

Table 2: Common Fragmentation Patterns in ESI-MS of Amide-Containing Compounds

| Bond Cleavage Type | Description |

|---|---|

| C—CO | Cleavage between a cyclic moiety (e.g., N-methylpyrrole) and a carbonyl group. doi.org |

| CO—NH | Cleavage of the amide bond. core.ac.uk |

| C—N | Cleavage between two benzimidazolylmethyl groups in specific conjugates. core.ac.uk |

Note: These are general patterns observed in related amide structures.

Spectroscopic Characterization Techniques in N Methylprop 2 Ynamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural assignment of N-methylprop-2-ynamide can be achieved.

¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information for identifying the structure of this compound. The number of signals in each spectrum corresponds to the number of chemically non-equivalent nuclei. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, this compound is expected to show three distinct signals: a singlet for the acetylenic proton (C≡C-H), a singlet for the N-H proton, and a signal for the N-methyl (N-CH₃) protons. The N-methyl signal often appears as a doublet due to coupling with the N-H proton, though this can be solvent-dependent and may appear as a singlet if exchange is rapid or upon D₂O exchange.

The ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon atoms in the molecule: the N-methyl carbon, the carbonyl carbon (C=O), and the two sp-hybridized carbons of the alkyne group (C≡C).

Expected ¹H and ¹³C NMR Chemical Shift Data for this compound

Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom | Signal Type | Expected ¹H Chemical Shift (δ, ppm) compoundchem.comlibretexts.orgnetlify.app | Expected ¹³C Chemical Shift (δ, ppm) pdx.edudocbrown.infostudy.com |

| N-H | Amide Proton | 5.0 - 8.5 (broad singlet) | - |

| N-CH ₃ | N-Methyl Protons | 2.7 - 3.0 (singlet/doublet) | - |

| ≡C-H | Acetylenic Proton | 2.5 - 3.1 (singlet) | - |

| N-C H₃ | N-Methyl Carbon | - | 25 - 30 |

| C =O | Carbonyl Carbon | - | 160 - 170 |

| -C ≡CH | Alkyne Carbon | - | 70 - 80 |

| -C≡C H | Alkyne Carbon | - | 75 - 85 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached. nih.govcolumbia.eduazom.com For this compound, an HSQC spectrum would show a cross-peak connecting the N-methyl protons to the N-methyl carbon and another cross-peak connecting the acetylenic proton to its directly bonded alkyne carbon. libretexts.org

Expected 2D NMR Correlations for this compound

| Proton (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

| N-CH ₃ | N-C H₃ | C =O |

| ≡C-H | -C≡C H | -C ≡CH, C =O |

| N-H | None | C =O, N-C H₃ |

These correlations unambiguously link the methyl group to the nitrogen, which is in turn bonded to the carbonyl carbon, and connect the carbonyl group to the propargyl (prop-2-ynyl) fragment.

Chemical Shift Analysis and Conformational Insights

The chemical shifts of the nuclei in this compound are influenced by the electronic effects of the neighboring functional groups. The N-methyl protons and carbon are deshielded due to the electron-withdrawing nature of the adjacent amide carbonyl group. Similarly, the acetylenic proton is influenced by the magnetic anisotropy of the triple bond.

The amide bond itself has significant double-bond character, leading to restricted rotation around the C-N bond. This results in a planar geometry for the amide functional group. The chemical shift difference between protons or carbons on either side of this bond can sometimes provide insights into the preferred conformation (s-cis or s-trans) of the molecule in solution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.org

Identification of Characteristic Functional Groups (C≡C, C=O, N-H)

The IR spectrum of this compound will display several characteristic absorption bands that confirm the presence of its key functional groups: the terminal alkyne, the secondary amide, and the carbonyl group.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) chemistrytalk.orgvscht.czlibretexts.orgucla.edu | Appearance |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, sharp |

| Terminal Alkyne | C≡C stretch | 2140 - 2100 | Weak to medium, sharp |

| Secondary Amide | N-H stretch | 3500 - 3300 | Medium, sharp |

| Amide Carbonyl | C=O stretch (Amide I) | 1690 - 1630 | Strong, sharp |

| Secondary Amide | N-H bend (Amide II) | 1640 - 1550 | Medium to strong |

Vibrational Mode Analysis

Each absorption band in the IR spectrum corresponds to a specific molecular vibration.

N-H Stretching: The peak around 3300-3500 cm⁻¹ is due to the stretching vibration of the nitrogen-hydrogen bond in the secondary amide.

≡C-H Stretching: The sharp, strong band typically found around 3300 cm⁻¹ is characteristic of the stretching of the C-H bond where the carbon is sp-hybridized (a terminal alkyne).

C≡C Stretching: The absorption in the 2100-2140 cm⁻¹ region, while sometimes weak, is diagnostic for the carbon-carbon triple bond stretch.

C=O Stretching (Amide I Band): The very strong absorption between 1630 and 1690 cm⁻¹ is one of the most prominent features in the spectrum and is assigned to the carbonyl (C=O) stretching vibration. Its position provides information about the electronic environment of the amide.

N-H Bending (Amide II Band): This band, appearing between 1550 and 1640 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations and is characteristic of secondary amides.

Analysis of these fundamental vibrations and their precise frequencies provides a reliable "fingerprint" for the identification and structural confirmation of this compound. wikipedia.org

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio (m/z) of ions. In the context of this compound, it is essential for confirming the molecular weight and elemental composition of the compound and its derivatives.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental formula with great confidence. researchgate.net For this compound (C₄H₅NO), the theoretical monoisotopic mass can be calculated with high precision. This exact mass is a critical parameter for distinguishing it from other compounds with the same nominal mass. thermofisher.com HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, can resolve small mass differences, which is essential for unambiguous formula assignment. pnnl.gov

In practice, the compound is ionized, often forming adducts with common ions like protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). The high mass accuracy of HRMS allows for the confident identification of these species.

| Ion Species | Chemical Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₄H₅NO | 83.03711 |

| [M+H]⁺ | C₄H₆NO⁺ | 84.04492 |

| [M+Na]⁺ | C₄H₅NNaO⁺ | 106.02686 |

| [M+K]⁺ | C₄H₅KNO⁺ | 121.99980 |

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. uliege.be This characteristic makes it exceptionally useful for studying reaction mechanisms, as it can be used to detect and identify reactants, intermediates, and products directly from a reaction mixture. purdue.edu

For this compound, ESI-MS can be employed to monitor the progress of reactions such as cycloadditions, polymerizations, or coupling reactions. nih.gov For example, in a hypothetical electrophilic cyclization reaction initiated by an electrophile (E⁺), ESI-MS could identify the initial adduct and subsequent intermediates. By tracking the appearance and disappearance of specific m/z values over time, researchers can gain insights into the reaction pathway.

| Reaction Species | Hypothetical Structure | Expected m/z ([M+H]⁺) | Role in Reaction |

|---|---|---|---|

| This compound | C₄H₅NO | 84.045 | Reactant |

| Initial Adduct | [C₄H₅NO + E]⁺ | 83.037 + Mass(E) | Intermediate |

| Cyclized Product | C₄H₅NOE | 84.045 + Mass(E) | Product |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. libretexts.org It provides information about the presence of chromophores and the extent of conjugation.

The this compound molecule contains two primary chromophores: the carbonyl group (C=O) and the carbon-carbon triple bond (C≡C). These functional groups give rise to characteristic electronic transitions. tanta.edu.eg The lone pair of electrons on the nitrogen atom of the amide and the oxygen of the carbonyl can undergo n→π* transitions, while the π-electrons in the carbonyl and alkyne groups can undergo π→π* transitions. libretexts.orgyoutube.com

The n→π* transitions are typically lower in energy (occur at longer wavelengths) but have a much lower intensity compared to π→π* transitions. uzh.ch The conjugation of the alkyne triple bond with the amide carbonyl group is expected to shift the π→π* absorption to a longer wavelength (a bathochromic or red shift) compared to non-conjugated systems. mdpi.com

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π bonding to π antibonding | ~200-250 nm | High |

| n → π | non-bonding to π antibonding | >250 nm | Low |

UV-Vis titration is a powerful method for studying intermolecular interactions, such as binding events or chemical reactions in solution. nih.gov The technique involves monitoring the changes in the UV-Vis absorption spectrum of this compound upon the incremental addition of a binding partner or reactant. nih.gov

If this compound interacts with another species, the electronic environment of its chromophores will be altered, leading to changes in the absorption spectrum. These changes can manifest as a shift in the maximum absorption wavelength (λmax) or a change in the absorbance intensity (hyperchromicity or hypochromicity). By plotting the change in absorbance against the concentration of the added substance, one can often determine the stoichiometry and binding constant of the interaction.

Other Spectroscopic Methods

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. It is particularly sensitive to non-polar bonds, making it an excellent complementary technique to infrared (IR) spectroscopy. For this compound, Raman spectroscopy is highly effective for identifying the C≡C and C-H stretching vibrations of the terminal alkyne group, which are often weak in IR spectra but produce strong, sharp signals in Raman spectra. nih.gov The characteristic amide bands (Amide I, II, III) are also observable. nih.govarxiv.orgresearchgate.net

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | ~3300 |

| C≡C Stretch | Terminal Alkyne | ~2100-2150 |

| Amide I (C=O Stretch) | Secondary Amide | ~1640-1680 |

| Amide II (N-H Bend, C-N Stretch) | Secondary Amide | ~1510-1570 |

| Amide III (C-N Stretch, N-H Bend) | Secondary Amide | ~1230-1300 |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. libretexts.org The ground state of this compound is a diamagnetic molecule with no unpaired electrons, and therefore it is "EPR silent."

However, EPR spectroscopy becomes a valuable tool for studying reactions involving this compound that proceed through radical intermediates or involve paramagnetic catalysts. nih.gov For instance, if the alkyne moiety undergoes a reaction to form a radical species, EPR could be used to detect and characterize this transient intermediate. Similarly, if the compound interacts with a paramagnetic metal center, EPR can provide information about the electronic structure and coordination environment of the metal. researchgate.net

Applications of N Methylprop 2 Ynamide in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery

N-methylprop-2-ynamide, as a member of the versatile ynamide class of compounds, holds significant potential in the fields of medicinal chemistry and drug discovery. The unique electronic properties of the ynamide functional group, which features a nitrogen atom attached to a carbon-carbon triple bond, render it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. brad.ac.uknih.gov The presence of an electron-withdrawing group on the nitrogen atom enhances the stability of ynamides compared to the more reactive and sensitive ynamines, while still allowing for a wide range of chemical transformations. brad.ac.ukorgsyn.org This combination of stability and reactivity makes ynamides like this compound attractive synthons for creating diverse molecular architectures. nih.gov

Synthesis of Complex Cyclic Structures for Medicinal Applications

Ynamides are powerful reagents for the rapid assembly of complex cyclic and polycyclic molecular structures. nih.gov Their functional group can be modulated by the selection of the electron-withdrawing group attached to the nitrogen, making them versatile building blocks in organic synthesis. nih.gov Ring-forming transformations involving ynamides are particularly valuable as they provide efficient pathways to generate molecular complexity. These reactions, which include radical cyclizations, ring-closing metathesis, cycloadditions, and rearrangements, often lead directly to nitrogen-containing products, which are key structural motifs in many natural products and medicinally relevant molecules. nih.gov The synthesis of N-methylated cyclic peptides, for example, is a technique used to enhance the pharmacokinetic properties of peptides, such as metabolic stability and membrane permeability. nih.gov

Development of Ligands for Biological Targets (e.g., Translocator Protein 18 kDa)

The structural motifs present in this compound are relevant in the design of ligands for specific biological targets. A notable example is the translocator protein (18 kDa, TSPO), a recognized biomarker for neuroinflammation. nih.govnih.gov In the development of high-affinity ligands for TSPO, researchers have synthesized oxygen-tethered N-methyl-aryloxypropanamides. nih.govnih.gov These compounds were designed by modifying a known high-affinity TSPO ligand, specifically retaining an N-methyl group to serve as a potential site for radiolabeling with carbon-11 for use in Positron-Emission Tomography (PET). nih.gov This research led to the discovery of new high-affinity TSPO ligands with attenuated lipophilicity, demonstrating the importance of the N-methyl amide substructure in ligand design for significant biological targets. nih.govnih.gov

One such ligand, N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide, showed particularly promising properties for development as a PET radioligand. nih.gov

Table 1: Binding Affinity of a Representative N-Methyl-Aryloxypropanamide Ligand for Translocator Protein (TSPO)

| Compound | Target Species | Binding Affinity (Ki) |

|---|---|---|

| N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide | Rat | 0.10 nM |

This table presents the binding affinity (Ki) values for a high-affinity TSPO ligand containing an N-methyl amide group, illustrating the potency of such structures. nih.gov

Building Blocks for Pharmacologically Active Compounds

The ynamide functional group is a versatile precursor for creating a variety of more complex structures that are valuable in medicinal chemistry. The polarized carbon-carbon triple bond allows for a range of transformations, including metal-catalyzed hydrofunctionalization reactions that can produce highly substituted enamides with specific stereochemistry. orgsyn.org These resulting enamel structures are important components of many biologically active molecules. The ability to use ynamides in sequential reactions to build complex scaffolds underscores their importance as foundational building blocks in the synthesis of potential therapeutic agents.

Scaffold Synthesis for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most significant structural motifs found in pharmaceuticals. nih.gov Ynamides have emerged as powerful synthons for the synthesis of these heterocycles. nih.gov The reactivity of the ynamide allows it to participate in various cyclization and cycloaddition reactions to construct complex heterocyclic rings. brad.ac.uk The transformations involving ynamides are particularly useful because they rapidly introduce structural complexity and incorporate the nitrogen atom directly into the newly formed ring system. nih.gov This provides direct access to scaffolds such as pyridines, indoles, and quinolines, which are core components of many drugs. orgsyn.orgmdpi.com

Antimicrobial, Antioxidant, and Anticancer Activities of Derivatives

While direct studies on the biological activities of this compound derivatives are not extensively detailed, research on related amide-containing structures demonstrates significant potential in several therapeutic areas. Amide derivatives are widely explored for their pharmacological effects, including antimicrobial, antioxidant, and anticancer activities. nanobioletters.com

Antimicrobial Activity: Various amide derivatives have been synthesized and shown to possess antibacterial and antifungal properties. nanobioletters.comnih.gov For instance, studies on amide derivatives of certain carboxylic acids have demonstrated excellent activity against fungal pathogens like Aspergillus fumigatus and bacteria such as Bacillus subtilis. scirp.org Newly designed lipopeptides with C-terminal amidation have also shown high activity against Gram-positive bacteria. nih.gov

Antioxidant Activity: The antioxidant potential of various amide-containing compounds has been investigated. ekb.egresearchgate.net For example, certain thiazole derivatives have exhibited strong antioxidant capacities by scavenging free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.com

Anticancer Activity: Numerous amide-based compounds have been evaluated for their anticancer properties. nih.govmdpi.com Derivatives of 1,3,4-thiadiazole containing a propionamide structure have shown inhibitory action against tumor cells, with human hepatocellular carcinoma cells being particularly sensitive. dmed.org.ua Similarly, other novel amide derivatives have been synthesized and have shown cytotoxic activity against various human cancer cell lines, including those for lung and colon cancer. ejmo.org

Table 2: Examples of Biological Activity in Structurally Related Amide Compounds

| Compound Class | Biological Activity | Target/Organism Example | Finding |

|---|---|---|---|

| Thiadiazole Propionamide Derivative | Anticancer | HepG2 (Liver Cancer) Cells | IC50 value of 9.4 µg/mL dmed.org.ua |

| Amide Derivatives of Carboxylic Acid | Antifungal | Aspergillus fumigatus | 96.5% inhibition scirp.org |

| Cyclopropane-containing Amides | Antifungal | Candida albicans | MIC80 value of 16 μg/mL nih.gov |

This table illustrates the therapeutic potential of the broader amide class of compounds, suggesting avenues for the future development of this compound derivatives.

Enzyme Inhibition Studies

The structural features of this compound, particularly the alkyne group, are relevant to the design of enzyme inhibitors. Structure-based rational design has led to the development of potent and selective alkynyl bisubstrate inhibitors for enzymes like Nicotinamide N-methyltransferase (NNMT), which is linked to metabolic diseases and cancer. researchgate.net In these inhibitors, an alkyne linker is used to mimic the linear geometry of the transition state in the enzyme-catalyzed reaction. researchgate.net This approach has resulted in the creation of some of the most potent and selective NNMT inhibitors to date. researchgate.net The general principle of using alkyne-containing molecules to target enzyme active sites is a key strategy in modern drug design. nih.govnih.gov

Materials Science and Engineering

The exploration of ynamides, including this compound, in materials science is an emerging field. Their rigid structure and reactive triple bond suggest potential for creating novel materials with tailored properties.

Precursors for Polymeric Materials (e.g., Molecularly Imprinted Polymers)

While amides are utilized as functional monomers in the fabrication of molecularly imprinted polymers (MIPs), specific research detailing the use of this compound for this purpose is not extensively documented. However, related structures such as N-(2-arylethyl)-2-methylprop-2-enamides have been successfully employed as functionalized templates for creating MIPs. nih.govnih.govresearchgate.netresearchgate.net In these cases, the amide portion is covalently bound to a polymerizable unit. nih.govnih.gov An exemplary experiment involved producing an imprinted polymer from N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide and divinylbenzene as a cross-linker. nih.govnih.govresearchgate.netresearchgate.net The resulting polymers demonstrated a high affinity for target biomolecules like tyramine and L-norepinephrine. nih.govresearchgate.netresearchgate.net This suggests a potential, though currently unexplored, avenue for this compound in the synthesis of specialized polymeric materials.

Fluorescent and Electric Properties of Derivatives